molecular formula C16H20N2O2 B5713161 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one

3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one

Cat. No. B5713161
M. Wt: 272.34 g/mol
InChI Key: BDYKEBWNPVUJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one, also known as EPC-K1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is its potent antitumor activity, which makes it a valuable tool for cancer research. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one. One area of interest is the development of more efficient synthesis methods that can produce 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one in larger quantities and with higher purity. Another area of research is the identification of the specific molecular targets of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one, which could provide insights into its mechanism of action. Furthermore, future studies could investigate the potential of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Synthesis Methods

3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one can be synthesized using a multi-step reaction sequence starting from commercially available 4-hydroxycoumarin. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected compound is then reacted with 4-ethyl-1-piperazinecarboxaldehyde to yield the intermediate product. The final step involves the removal of the TBDMS group to obtain 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one in high yield and purity.

Scientific Research Applications

3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to exhibit potent antitumor activity in various cancer cell lines, including lung, breast, and colon cancer. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been found to inhibit the growth and metastasis of cancer cells in animal models. Furthermore, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-17-7-9-18(10-8-17)11-13-12-20-15-6-4-3-5-14(15)16(13)19/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYKEBWNPVUJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-ethylpiperazin-1-yl)methyl]-4H-chromen-4-one

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